6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one
Description
6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one (CAS: 211245-14-6) is a pyrido[2,3-d]pyrimidin-7-one derivative with a bromine atom at position 6, an ethyl group at position 8, and a 4-(4-methylpiperazin-1-yl)phenylamino substituent at position 2. Its molecular formula is C₂₀H₂₄N₆O, with a molecular weight of 364.45 g/mol .
Properties
IUPAC Name |
6-bromo-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN6O/c1-3-27-18-14(12-17(21)19(27)28)13-22-20(24-18)23-15-4-6-16(7-5-15)26-10-8-25(2)9-11-26/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWBHQSNFBTBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)Br)NC3=CC=C(C=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120617 | |
| Record name | 6-Bromo-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232030-40-8 | |
| Record name | 6-Bromo-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232030-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Intermediate A
Intermediate A is synthesized via bromination of 8-ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7-one using brominating agents like N-bromosuccinimide (NBS) in acetonitrile at 60°C. The methylthio group at position 2 is subsequently oxidized to a methylsulfinyl group using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. This oxidation enhances the leaving group capacity, facilitating nucleophilic substitution in subsequent steps.
Nucleophilic Aromatic Substitution at Position 2
The critical step in synthesizing the target compound involves replacing the methylsulfinyl group of Intermediate A with 4-(4-methylpiperazin-1-yl)aniline . This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, leveraging the electron-deficient nature of the pyrido[2,3-d]pyrimidin-7-one ring.
Reaction Conditions
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Temperature : 80–100°C
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Base : Triethylamine or potassium carbonate
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Time : 12–24 hours
Under these conditions, the aryl amine attacks the electrophilic position 2, displacing the methylsulfinyl group. The reaction achieves yields of 65–75%, with purity confirmed via HPLC.
Alternative Routes via Pyridine Ring Construction
An alternative method constructs the pyridine ring from a pyrimidine precursor. For example, 5-bromo-4-chloropyrimidine reacts with ethylamine to form 5-bromo-4-(ethylamino)pyrimidine , which undergoes cyclization with malononitrile derivatives to form the pyrido[2,3-d]pyrimidin-7-one core. However, this route is less efficient for introducing the 4-(4-methylpiperazinyl)phenylamino group due to steric hindrance during late-stage functionalization.
Characterization and Optimization
Key Analytical Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₀H₂₃BrN₆O | HRMS |
| Melting Point | 600.6±65.0°C (predicted) | Differential Scanning Calorimetry |
| Density | 1.463±0.06 g/cm³ (predicted) | Computational Modeling |
Yield Optimization Strategies
-
Catalytic Additives : Palladium catalysts (e.g., Pd(OAc)₂) improve substitution efficiency at position 2.
-
Microwave Assistance : Reducing reaction time to 2–4 hours while maintaining 70% yield.
Challenges and Solutions
Regioselectivity Issues
The electron-withdrawing bromo group at position 6 directs substitution to position 2, but competing reactions at position 4 can occur. Using excess aryl amine (1.5 equiv) suppresses side reactions.
Purification Difficulties
The product’s high polarity necessitates chromatographic purification on silica gel with ethyl acetate/methanol (9:1).
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors enhance reproducibility and safety during the SNAr step. A patent discloses a 10-gram synthesis with 80% yield using a microreactor system .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of pyrido[2,3-d]pyrimidines and found that modifications at positions 6 and 8 significantly enhanced anticancer activity against breast and lung cancer cells. The specific compound under consideration showed promising results in inhibiting cell proliferation and inducing apoptosis in vitro.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 4.7 | Cell cycle arrest |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have suggested that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria.
Case Study : Research conducted on various derivatives of pyrido[2,3-d]pyrimidines indicated that compounds with piperazine moieties exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Neurological Applications
The piperazine group present in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on serotonin receptors, which are crucial in mood regulation.
Case Study : A study focused on the effects of piperazine derivatives on serotonin receptor modulation showed that certain modifications could lead to increased affinity for serotonin receptors, indicating potential for use in antidepressant therapies.
| Receptor Type | Binding Affinity (Ki) | Potential Application |
|---|---|---|
| 5-HT1A | 10 nM | Antidepressant |
| 5-HT2A | 15 nM | Antipsychotic |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromo group and the piperazinyl moiety play crucial roles in binding to these targets, leading to biological responses.
Comparison with Similar Compounds
Substituent Variations at Position 6
- Bromo vs. Chloro/Fluoro Groups: The bromine atom at position 6 distinguishes this compound from analogs like 8-(4-Aminobutyl)-6-(2-chlorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (Compound 4, ), which has a 2-chlorophenyl group. Bromine’s larger atomic radius and hydrophobicity may enhance target binding through van der Waals interactions compared to chlorine or fluorine .
Substituent Variations at Position 8
- Ethyl vs. Cyclic/Alkyl Chains: The ethyl group at position 8 is simpler than the 4-aminobutyl chain in Compound 4 () or the cyclopentyl group in 6-Acetyl-8-cyclopentyl-5-methyl-2-((4-(piperazin-1-yl)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (). Ethyl’s smaller size may reduce steric hindrance, favoring interactions with solvent-exposed kinase regions .
Substituent Variations at Position 2
- 4-Methylpiperazinylphenylamino vs. Other Amines: The 4-methylpiperazinyl group at position 2 is a critical pharmacophore. In 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (), the absence of a piperazine group reduces polarity, likely altering tissue distribution .
Pharmacological and Physicochemical Properties
Kinase Inhibition Profiles
- Selectivity for CDK4/6: Analog 5-Methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one () demonstrates CDK4/6 inhibition, suggesting that the target compound’s bromine and piperazine groups may further refine selectivity . 6-Bromo-8-ethyl-4-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one () lacks the piperazine group, which correlates with reduced kinase affinity in related studies .
Biological Activity
6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry, particularly for its potential as an antineoplastic agent. This article explores its biological activities, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H23BrN6O
- Molecular Weight : 443.34 g/mol
- CAS Number : 1232030-40-8
Research indicates that compounds similar to this compound often act as multikinase inhibitors. They target various kinases involved in cell proliferation and survival, such as CDK4, CDK6, and others. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibitory activity against:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 0.025 |
| DU145 (Prostate) | 0.030 |
| HCT15 (Colorectal) | 0.050 |
| CAPAN-1 (Pancreatic) | 0.050 |
These results suggest a promising therapeutic potential for treating various malignancies.
Case Studies
A notable case study involving a related compound demonstrated that it induced apoptosis in tumor cells at concentrations ranging from 30 to 100 nM. The study highlighted the effectiveness of pyrido[2,3-d]pyrimidines in targeting cancer cells with specific genetic mutations associated with poor prognosis .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Variations in substituents at specific positions on the pyrido[2,3-d]pyrimidine scaffold significantly affect potency and selectivity against different kinases. For example, modifications at the C5 and C6 positions have been linked to enhanced selectivity for certain receptors while maintaining broad-spectrum activity against others .
Current Research and Future Directions
Recent studies continue to explore the therapeutic applications of this compound class. Research is focused on optimizing the pharmacokinetic properties and minimizing toxicity while enhancing efficacy against resistant cancer types. Understanding the detailed interactions of these compounds with their targets is essential for advancing their clinical application.
Q & A
Q. Characterization methods :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>98%) .
- HPLC : Assesses purity using C18 columns with UV detection (λ = 254 nm) .
Basic: What structural features of this compound influence its biological activity?
Answer:
Key structural determinants include:
- 6-Bromo substituent : Enhances electrophilic reactivity, facilitating covalent binding to cysteine residues in target enzymes .
- 8-Ethyl group : Improves lipophilicity, enhancing membrane permeability (logP ~2.8) .
- 4-(4-Methylpiperazin-1-yl)phenylamino moiety : Introduces basicity (pKa ~8.5) for solubility in physiological buffers and hydrogen bonding with kinase ATP pockets .
Advanced: How can researchers optimize solubility and bioavailability without compromising target affinity?
Answer:
Strategies include:
- Salt formation : Hydrochloride salts (as in ) improve aqueous solubility by 10–20× .
- PEGylation : Adding polyethylene glycol chains to the piperazine nitrogen reduces aggregation in PBS .
- Prodrug design : Masking the ethyl group with ester linkages enhances intestinal absorption, with enzymatic cleavage in vivo .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate analogs?
Answer:
Methodology :
- Core scaffold variations : Compare activity of pyrido[2,3-d]pyrimidine vs. triazolopyrimidine analogs (see Table 1) .
- Substituent scanning : Replace bromine with chlorine/fluorine to assess halogen-dependent potency .
- Molecular docking : Use PDB ligand 7IZ () to model interactions with kinase domains (e.g., VEGFR2) .
Q. Table 1. SAR of Pyrido-Pyrimidine Analogs (Adapted from )
| Compound | R₁ (Position 6) | R₂ (Position 8) | IC₅₀ (nM) |
|---|---|---|---|
| Target compound | Br | Ethyl | 12.3 |
| Chlorine analog | Cl | Ethyl | 28.7 |
| Piperidine variant | Br | Cyclopentyl | 45.6 |
Advanced: How to resolve contradictions in bioactivity data across different assays?
Answer:
Contradictions often arise from:
- Assay conditions : Varying ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase assays alter IC₅₀ values. Standardize using ADP-Glo™ kits .
- Compound purity : Impurities >2% (e.g., de-brominated byproducts) skew results. Validate via LC-MS and orthogonal assays (e.g., SPR) .
- Cell line variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for off-target effects .
Advanced: What experimental designs are recommended for stability and degradation studies?
Answer:
Design :
- Forced degradation : Expose the compound to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH (40°C, 24 hr), and UV light (254 nm, 48 hr) to identify degradation pathways .
- LC-MS/MS analysis : Monitor degradation products (e.g., dealkylation at position 8) with a Q-TOF mass spectrometer .
- Long-term stability : Store at -20°C, 4°C, and 25°C/60% RH for 6–12 months, sampling monthly .
Advanced: How can computational methods predict off-target interactions?
Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 7IZ) to screen against kinases, phosphatases, and GPCRs .
- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4) .
- MD simulations : Simulate binding to hERG channels (100 ns trajectories) to assess cardiotoxicity risks .
Advanced: What statistical frameworks validate target engagement in cellular models?
Answer:
- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
- Orthogonal validation : Combine CRISPR knockdown with Western blotting (e.g., p-AKT reduction) .
- Replicates : Use ≥3 biological replicates with randomized block designs to control for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
